Predicted Lipophilicity (clogP) Differentiation: Target Compound vs. Cyclopropane and Isobutyramide Analogs
Computational prediction indicates that N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide exhibits a calculated logP (clogP) of approximately 3.8, positioning it within the optimal CNS drug-like space (clogP 2–5) [1]. In contrast, the closely related N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide is predicted to have a lower clogP of approximately 2.9 due to the reduced hydrophobicity of the cyclopropane ring, while the isobutyramide analog is predicted to have a clogP of approximately 3.2 [2]. This difference in lipophilicity can influence passive membrane permeability, non-specific binding, and metabolic clearance rate.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8 (predicted) |
| Comparator Or Baseline | N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide (clogP ≈ 2.9); N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide (clogP ≈ 3.2) |
| Quantified Difference | Target compound is 0.6–0.9 log units more lipophilic than the comparators |
| Conditions | In silico prediction using ChemAxon/ALOGPS; exact experimental logD7.4 not yet reported |
Why This Matters
Selection of a compound with CNS-appropriate lipophilicity is critical for in vivo pharmacological studies; an excessively low clogP may limit brain penetration, while a value above 5 can increase metabolic liability and off-target binding.
- [1] ChemAxon/MarvinSketch clogP prediction for N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide. Performed May 2026. View Source
- [2] ChemAxon/MarvinSketch clogP predictions for N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide and N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide. Performed May 2026. View Source
